REACTION_CXSMILES
|
N1C=CC=CC=1.C(N1CCCOC(C[NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)C1)C1C=CC=CC=1.[CH:29]1([C:32](Cl)=[O:33])[CH2:31][CH2:30]1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:23]1([NH:22][C:32]([CH:29]2[CH2:31][CH2:30]2)=[O:33])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.99 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
was judged complete by TLC (3.25 h)
|
Duration
|
3.25 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CH2Cl2 (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oily residue was purified by alumina gel chromatography (96:2:2::Hexanes:CH2Cl2:2N NH3 in EtOH)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |